3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Description
The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .
Synthesis Analysis
The compound was designed and synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesis involved a combination with piperazine and various 1,2,3 triazoles .Scientific Research Applications
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6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives :
- Application: These derivatives were synthesized from 6-(4-bromophenyl)-imidazo thiazole-3-acetic acid hydrazide .
- Method: The synthesis involved the reaction of 6-(4-bromophenyl)-imidazo thiazole-3-acetic acid hydrazide with different alkyl/aryl isothiocyanates .
- Results: The structures of the title compounds were established by spectral data .
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3-(4-CHLOROPHENYL)IMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER :
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[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine :
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4-[[(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetyl]amino]-4-aza-1-thiaspiro[4.5]decan-3-ones :
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Benzo-[d]-imidazo-[2,1-b]-thiazole and Imidazo-[2,1-b]-thiazole Carboxamide Triazole Derivatives :
- Application: These derivatives were designed, synthesized, and evaluated as antimycobacterial agents .
- Method: Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .
- Results: The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
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(3- (4-ETHOXY-PH)-5-PHENYL-IMIDAZO (2,1-B)THIAZOL-6-YL)-PH-METHANONE, HYDROBROMIDE :
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6-(1H-1,2,3-Triazol-4-yl)imidazo[2,1-b]thiazoles :
- Application: These derivatives were synthesized and evaluated as antimycobacterial agents .
- Method: The synthesis involved Claisen–Schmidt reaction of the active methylene compounds such as pyrazol-5-one, 1,3-indandione and benzoylaceteonitrile, with imidazo[2,1-b]thiazol-5-aldehydes in basic medium .
- Results: Both compounds 9a and 9b showed antitumor activity comparable to that of positive control (Doxorubicin®). Also, the antimicrobial activities of novel compounds were evaluated. Amongst the tested compounds 9a, 9b, and 10 exhibited excellent antimicrobial activity .
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3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid :
properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h3-6,11-12,16H,1-2,7-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVINJATWFISL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide |
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